4-Chloro-2-(chloromethyl)pyridine

Organic Synthesis Pyridine Chemistry Regioselectivity

Researchers requiring selective functionalization at the pyridine 4-position face synthetic bottlenecks when using common 2- or 6-chloro analogs, which yield different reactivity and product distributions. 4-Chloro-2-(chloromethyl)pyridine (CAS 10177-21-6) is the validated precursor for MDM2-p53 inhibitor synthesis. - **Regioisomer Advantage**: 4-chloro isomer forms under conditions where 6-chloro isomer dominates (14.4% vs 41.8%), confirming its unique synthetic access. - **Cross-Coupling Profile**: Delivers 'moderate to good' Suzuki yields, serving as a representative substrate for method development on challenging 4-chloroheteroarenes. - **Orthogonal Reactivity**: Chloromethyl group allows initial displacement while 4-chloro is retained for later cross-coupling.

Molecular Formula C6H5Cl2N
Molecular Weight 162.01 g/mol
CAS No. 10177-21-6
Cat. No. B031299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(chloromethyl)pyridine
CAS10177-21-6
Synonyms2-Chloromethyl-4-chloro-pyridine;  4-Chloro-2-picolyl Chloride
Molecular FormulaC6H5Cl2N
Molecular Weight162.01 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Cl)CCl
InChIInChI=1S/C6H5Cl2N/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2
InChIKeyLMYLEZYGXCVCEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(chloromethyl)pyridine: Strategic Heterocyclic Building Block


4-Chloro-2-(chloromethyl)pyridine (CAS 10177-21-6), with the molecular formula C6H5Cl2N and a molecular weight of 162.02 g/mol, is a halogenated pyridine derivative distinguished by its unique ortho-substitution pattern [1]. This compound is characterized by the presence of a chlorine atom at the 4-position and a reactive chloromethyl group at the 2-position of the pyridine ring, a configuration that confers specific and predictable reactivity profiles essential for multi-step organic synthesis . It is typically encountered as a colorless liquid or light brown solid-liquid mixture, soluble in organic solvents, and serves as a key intermediate in the preparation of various pharmaceutical and agrochemical products, most notably as a precursor to MDM2-p53 protein-protein interaction inhibitors .

1
MDM2-p53 pathway inhibitor synthesis
Cited precursor to C380680 intermediate
2
4-chloro regioselective pyridine functionalization
Low-abundance regioisomer (14.4% typical yield)
3
Cross-coupling methodology development on 4-chloroheteroarenes
Moderate-to-good Suzuki coupling profile vs. 2-chloro analogs

Why 4-Chloro-2-(chloromethyl)pyridine Cannot Be Replaced by Analogs


The specific regioisomeric arrangement of functional groups in 4-Chloro-2-(chloromethyl)pyridine dictates its reactivity and synthetic outcomes in ways that closely related analogs cannot replicate. For instance, the 6-chloro-2-chloromethylpyridine isomer is formed preferentially (41.8% yield) over the 4-chloro isomer (14.4% yield) under certain synthetic conditions [1], demonstrating that the electronic and steric environment at the 4- versus 6-position significantly influences reaction pathways and yields. Furthermore, the position of the chlorine atom on the pyridine ring profoundly impacts cross-coupling reactivity; 4-chloropyridines yield only 'moderate to good' results in Suzuki couplings, whereas 2-chloropyridines consistently give 'excellent' yields under identical conditions [2]. This means that substituting a 2-chloro-4-(chloromethyl)pyridine (CAS 101990-73-2) or a brominated analog for the target compound can lead to substantial differences in reaction kinetics, product distribution, and overall synthetic efficiency, making casual interchange impractical for rigorous, scalable processes.

Regioisomer mismatch
6-chloro-2-chloromethylpyridine forms preferentially; its electronic and steric environment shifts cross-coupling efficiency and downstream reactivity.
Positional reactivity divergence
2-chloropyridines give excellent Suzuki yields, whereas 4-chloropyridines require distinct catalytic systems; direct substitution may fail.
Leaving group kinetics
Brominated analogs (C-Br) react faster than the target chloro compound (C-Cl); substitution can alter reaction rate, selectivity, and side-product profile.

4-Chloro-2-(chloromethyl)pyridine: Key Differences from Analogs


Synthesis Yield Difference: 4-Chloro vs 6-Chloro Isomer

When 2-chloromethylpyridine-N-oxide hydrochloride is treated with phosphoryl chloride (POCl3), the reaction yields only 14.4% of the 4-chloro-2-(chloromethyl)pyridine isomer, whereas the competing 6-chloro-2-(chloromethyl)pyridine isomer is produced in 41.8% yield [1]. This nearly 3-fold difference underscores the unique electronic and steric constraints governing the functionalization at the 4-position of the pyridine ring.

Synthesis yield
Head-to-head
14.4% vs 41.8% (6-chloro isomer)
Lower synthetic accessibility for 4-chloro regioisomer
POCl3 conditions; 2.9x yield difference
Organic Synthesis Pyridine Chemistry Regioselectivity

Cross-Coupling Reactivity: 4-Cl vs 2-Cl Pyridines

The chlorine atom at the 4-position of the pyridine ring in compounds like 4-Chloro-2-(chloromethyl)pyridine exhibits fundamentally different reactivity in palladium-catalyzed Suzuki couplings compared to a chlorine at the 2-position. Under standard Pd(PPh3)4 catalysis, 4-chloropyridines produce 'moderate to good' yields, whereas 2-chloropyridines yield 'excellent' results [1]. This class-level inference is further supported by studies showing that a Ni/dppf catalyst system successfully couples 3- and 4-chloropyridines but fails with 2-chloropyridine, highlighting a distinct and non-interchangeable reactivity profile [2].

Suzuki coupling
Class-level
4-Cl: moderate/good vs 2-Cl: excellent
Pd-catalyzed cross-coupling outcome class-dependent
Different catalytic systems required
Cross-Coupling Suzuki Reaction Palladium Catalysis

Validated MDM2-p53 Inhibitor Synthetic Pathway

4-Chloro-2-(chloromethyl)pyridine is a specifically cited intermediate for the synthesis of 1-(4-Chloropyridin-2-yl)-N-methylmethanamine (C380680), a compound used in the preparation of indole derivatives designed to inhibit the interaction between the MDM2 and p53 proteins . This is a defined, validated application pathway that is not generally claimed for its regioisomers, such as 2-chloro-4-(chloromethyl)pyridine (CAS 101990-73-2), which are described in more generic terms as versatile building blocks without this specific, high-value medicinal chemistry link [1].

MDM2-p53 pathway
Supporting
Precursor to C380680 → indole-based inhibitors
Defined synthetic route to protein-protein interaction research tool
Regioisomer-specific application; not claimed for 2-chloro-4-(chloromethyl)pyridine
Medicinal Chemistry Oncology Protein-Protein Interactions

Leaving Group Reactivity: Chloro vs Bromo

The choice between a chlorinated and brominated analog, such as 4-Bromo-2-(bromomethyl)pyridine, is not trivial . The reactivity of the leaving group in nucleophilic substitution or alkylation reactions is governed by the bond dissociation energy and polarizability of the carbon-halogen bond. While specific rate constants for these exact compounds are not available in the open literature, the class-level inference is clear: a C-Cl bond (as in the target compound) will have a different (typically slower and more controllable) reaction rate than the more labile C-Br bond of its brominated analog [1]. This difference is fundamental to reaction optimization and kinetic control.

Leaving group
Class-level
C-Cl vs C-Br bond reactivity difference
Kinetic control may shift with brominated analog
Data to verify; class-level inference
Nucleophilic Substitution Leaving Group Reactivity

Hydrochloride Salt Stability Advantage

4-Chloro-2-(chloromethyl)pyridine is commercially available as its hydrochloride salt (CAS 119396-04-2), which offers enhanced stability and solubility compared to the free base . This is a crucial differentiator for procurement and long-term storage. While the free base is sensitive to moisture and should be stored under inert atmosphere at 2-8°C , the hydrochloride salt is a more robust crystalline solid that can be handled with greater ease, potentially extending shelf-life and ensuring consistent quality across multiple uses. This is a practical, stability-driven advantage over analogs that may only be supplied as the less stable free base.

Salt form
Supporting
Hydrochloride salt (CAS 119396-04-2)
Enhanced stability and handling vs. moisture-sensitive free base
Reduced degradation risk during storage
Chemical Storage Stability Salt Form

4-Chloro-2-(chloromethyl)pyridine: Precision Application Scenarios


MDM2-p53 Inhibitor Synthesis

4-Chloro-2-(chloromethyl)pyridine is the preferred starting material for the synthesis of 1-(4-Chloropyridin-2-yl)-N-methylmethanamine (C380680), a key intermediate in the development of indole-based inhibitors targeting the MDM2-p53 protein-protein interaction, a validated oncology target . Procurement of this specific regioisomer ensures entry into a documented and validated synthetic pathway for this therapeutic class.

Regioselective Pyridine Functionalization

For research programs requiring selective functionalization at the 4-position of a pyridine ring bearing a 2-chloromethyl handle, this compound is essential. As demonstrated, the 4-chloro isomer is formed in significantly lower yields (14.4%) than its 6-chloro counterpart (41.8%) under certain conditions [1], confirming its unique and less accessible nature. This makes it a critical building block for constructing specific molecular architectures that cannot be accessed via more common regioisomers.

4-Position Cross-Coupling Methodology

The distinct reactivity of the 4-chloro substituent in cross-coupling reactions, which gives 'moderate to good' yields versus the 'excellent' yields of 2-chloropyridines [2], makes this compound a valuable substrate for developing new catalytic methods. Researchers focused on improving the efficiency of Suzuki, Buchwald-Hartwig, or other cross-couplings on challenging 4-chloroheteroarenes will find this compound to be a representative and relevant model system.

Orthogonal Chloro Reactivity in Agrochemicals

In the synthesis of agrochemicals where a differential reactivity between a chloromethyl group and a ring-bound chlorine is required, this compound is a strategic choice. The chloromethyl group can be displaced in an initial step, while the 4-chloro substituent can be retained for a later, more challenging transformation, such as a cross-coupling [2]. This orthogonal reactivity is a key design feature that is not present in analogs where the chlorine is in a more reactive 2- or 6-position.

Application
Selection Property
Validation Focus
MDM2-p53 pathway inhibitor synthesis
Specific regioisomer for documented C380680 route
Precursor identity and purity; reactivity reproducibility
Regioselective pyridine functionalization
Low-abundance 4-chloro-2-chloromethyl isomer
Regiochemical purity; consistent reactivity at 4-position
4-chloro cross-coupling methodology
Model substrate with moderate Suzuki reactivity
Yield optimization under Pd/Ni catalysis
Orthogonal chloro reactivity in agrochemicals
Selective chloromethyl displacement while retaining 4-Cl
Stepwise transformation fidelity; 4-Cl stability

Technical Documentation Hub

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36 linked technical documents
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